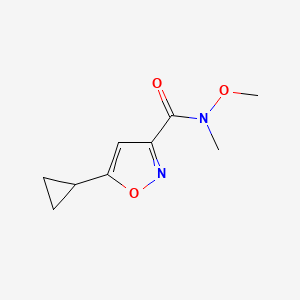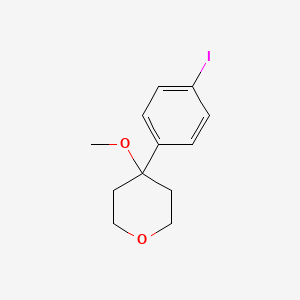
4,4-Difluoro-3-methyloxolane-3-carboxylic acid
描述
4,4-Difluoro-3-methyloxolane-3-carboxylic acid is a fluorinated organic compound with the molecular formula C6H8F2O3. It is a derivative of oxolane (tetrahydrofuran) with two fluorine atoms and a carboxylic acid group attached to the ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methyloxolane-3-carboxylic acid typically involves the fluorination of a precursor molecule followed by cyclization and carboxylation steps. One common synthetic route starts with the fluorination of a suitable starting material, such as a diol or a ketone, using a fluorinating agent like Selectfluor or DAST (diethylaminosulfur trifluoride). The resulting fluorinated intermediate is then cyclized to form the oxolane ring, often using acidic conditions or a catalyst. Finally, the carboxylic acid group is introduced through oxidation or hydrolysis reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions, followed by purification steps to obtain the desired compound in high purity. The process may also include the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反应分析
Types of Reactions: 4,4-Difluoro-3-methyloxolane-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions may result in the formation of various fluorinated derivatives or other functionalized compounds.
科学研究应用
4,4-Difluoro-3-methyloxolane-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of fluorination on biological systems and to develop new bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including fluoropolymers and other advanced materials.
作用机制
The mechanism by which 4,4-Difluoro-3-methyloxolane-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms in the molecule can enhance binding affinity and selectivity, making it a valuable tool in medicinal chemistry.
相似化合物的比较
4,4-Difluoro-3-methyloxolane-3-carboxylic acid is similar to other fluorinated oxolanes and carboxylic acids, but its unique structure sets it apart. Some similar compounds include:
4,4-Difluoro-3-methyl-3-oxolane-2-carboxylic acid: This compound has a similar structure but with a different position of the carboxylic acid group.
3,3-Difluoro-2-methyl-2-oxolane-4-carboxylic acid: Another fluorinated oxolane derivative with a different substitution pattern.
4,4-Difluoro-2-methyl-3-oxolane-3-carboxylic acid: This compound has a different arrangement of fluorine atoms and the methyl group.
These compounds may exhibit similar properties but can differ in their reactivity and biological activity due to the variations in their structures.
Is there anything specific you would like to know more about?
属性
IUPAC Name |
4,4-difluoro-3-methyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-5(4(9)10)2-11-3-6(5,7)8/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURFLSSIPXGDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC1(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782346-79-5 | |
| Record name | 4,4-difluoro-3-methyloxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


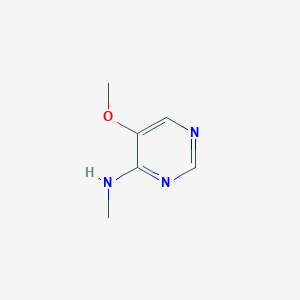

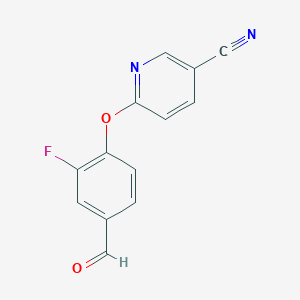
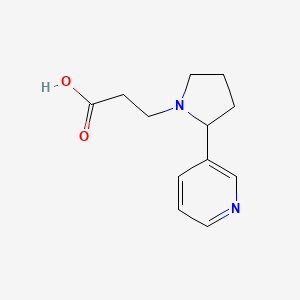
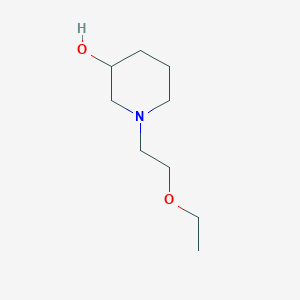
![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)
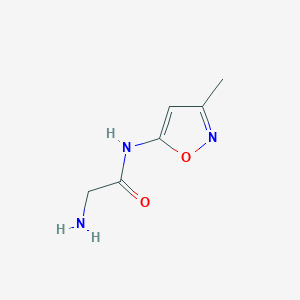
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)
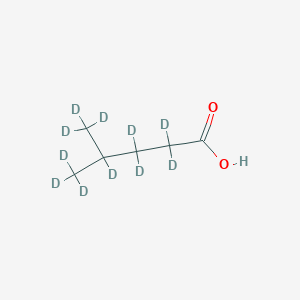
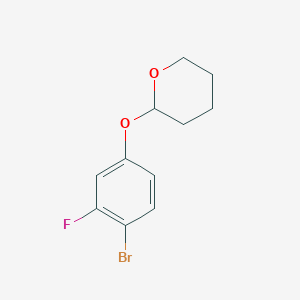
![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)
![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)
